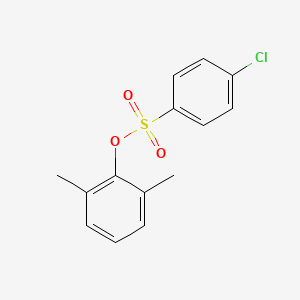
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide, commonly known as BDCM, is a synthetic compound used in various industrial applications. It is a member of the group of compounds known as haloacetamides, which are widely used as herbicides and fungicides. BDCM is known for its broad-spectrum activity against a variety of weeds and fungi, making it an important tool in agriculture and horticulture.
Wirkmechanismus
The mechanism of action of BDCM is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called acetolactate synthase (ALS). ALS is essential for the biosynthesis of certain amino acids, and its inhibition leads to the death of susceptible plants and fungi.
Biochemical and Physiological Effects:
BDCM has been shown to have a number of biochemical and physiological effects on plants and animals. In plants, it can cause chlorosis, stunting, and necrosis of the leaves. In animals, it has been shown to cause liver and kidney damage, as well as changes in blood chemistry and lipid metabolism.
Advantages and Limitations for Laboratory Experiments:
BDCM has a number of advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it a convenient tool for researchers. However, its toxicity and potential environmental impacts must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research on BDCM. Some possible areas of focus include:
1. Developing new methods for synthesizing BDCM that are more environmentally friendly and sustainable.
2. Investigating the potential health impacts of BDCM on humans and other animals, particularly with regard to long-term exposure.
3. Exploring the use of BDCM as a tool for studying the biosynthesis of amino acids and other important biological processes.
4. Investigating the potential impacts of BDCM on soil health and microbial communities.
5. Developing new herbicides and fungicides based on the structure and mechanism of action of BDCM.
Conclusion:
BDCM is a synthetic compound with a wide range of applications in agriculture and horticulture. It has been the subject of extensive scientific research due to its potential environmental and health impacts. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Synthesemethoden
BDCM is synthesized through a reaction between 2,4-dichlorophenyl isocyanate and 3-methylhexanediamine. The reaction occurs in the presence of a catalyst, typically a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Wissenschaftliche Forschungsanwendungen
BDCM has been the subject of extensive scientific research due to its widespread use and potential environmental and health impacts. Studies have focused on its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Eigenschaften
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl4N2O2/c1-11(8-19(27)25-17-6-4-13(21)10-15(17)23)2-7-18(26)24-16-5-3-12(20)9-14(16)22/h3-6,9-11H,2,7-8H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXJIYWJJPISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)

![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)

![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)

![N,N-dimethyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5215187.png)